Sodium 2-oxocyclohexanesulfonate
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Overview
Description
Sodium 2-oxocyclohexanesulfonate is an organosulfur compound with the molecular formula C6H9NaO4S. It is a sodium salt derivative of 2-oxocyclohexanesulfonic acid. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-oxocyclohexanesulfonate typically involves the sulfonation of cyclohexanone. The process begins with the reaction of cyclohexanone with sulfur trioxide or chlorosulfonic acid to form 2-oxocyclohexanesulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature and reaction conditions is maintained to ensure high yield and purity. The use of continuous flow reactors and advanced sulfonation techniques has improved the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-oxocyclohexanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to cyclohexanone or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acids and their derivatives.
Reduction: Cyclohexanone and related compounds.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-oxocyclohexanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds and as a reagent in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals due to its surfactant properties.
Mechanism of Action
The mechanism of action of sodium 2-oxocyclohexanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. Its sulfonate group can participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Sodium 2-ethylhexyl sulfate: Another organosulfur compound with surfactant properties.
Sodium dodecyl sulfate: Widely used as a detergent and surfactant in various applications.
Sodium sulfinates: A class of compounds with similar sulfonate groups used in organic synthesis.
Uniqueness: Sodium 2-oxocyclohexanesulfonate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
sodium;2-oxocyclohexane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h6H,1-4H2,(H,8,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMYXMIOLPQQJW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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